R-Tetrahydropapaverine
Overview
Description
R-Tetrahydropapaverine: is a chiral isoquinoline alkaloid derived from the opium poppy plant, Papaver somniferum.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Papaverine: R-Tetrahydropapaverine can be synthesized by the reduction of papaverine using sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol.
Bischler-Napieralski Cyclization: Another method involves the Bischler-Napieralski cyclization of 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylethylamine, followed by reduction.
Industrial Production Methods:
Immobilized Imine Reductase Catalysis: Industrially, this compound can be produced using immobilized imine reductase, which offers high selectivity and activity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: R-Tetrahydropapaverine can undergo oxidation to form papaverine.
Reduction: It can be reduced to form various derivatives, including dihydropapaverine.
Substitution: It can participate in substitution reactions to form hybrid derivatives.
Common Reagents and Conditions:
Oxidation: Short-chain dehydrogenase/reductase enzymes are commonly used.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various aldehydes and ketones in the presence of organocatalysts.
Major Products:
Papaverine: Formed through oxidation.
Dihydropapaverine: Formed through reduction.
Hybrid Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Organocatalysis: R-Tetrahydropapaverine-prolinamide hybrid derivatives are used as organocatalysts in asymmetric Aldol reactions.
Biology and Medicine:
Precursor to Pharmacologically Active Compounds: It is a precursor in the production of drugs such as atracurium and cisatracurium.
Industry:
Industrial Synthesis: Used in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
R-Tetrahydropapaverine exerts its effects primarily through its role as a precursor in the biosynthesis of pharmacologically active compounds. It undergoes enzymatic transformations that lead to the formation of compounds with specific biological activities .
Comparison with Similar Compounds
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Dihydropapaverine: A reduced form of papaverine with similar pharmacological activities.
Noscapine: Another isoquinoline alkaloid with antitussive properties.
Uniqueness: R-Tetrahydropapaverine is unique due to its chiral nature and its role as a precursor in the synthesis of various pharmacologically active compounds. Its ability to form hybrid derivatives for use in asymmetric synthesis further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866423 | |
Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50896-90-7, 54417-53-7 | |
Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 54417-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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